

Introduction to VUF 11222 and T-Cell Migration

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Compound of Interes	t	
Compound Name:	VUF 11222	
Cat. No.:	B15609383	Get Quote

T-cell migration is a fundamental process in the adaptive immune response, orchestrating immune surveillance, inflammation, and anti-tumor immunity. This directed movement, or chemotaxis, is largely governed by the interaction of chemokines with their corresponding G protein-coupled receptors (GPCRs) expressed on the T-cell surface. One of the most critical axes in this process, particularly for effector T-cells, is the C-X-C chemokine receptor 3 (CXCR3) and its natural chemokine ligands (CXCL9, CXCL10, and CXCL11).

VUF 11222 is a potent and specific non-peptide, small-molecule agonist for CXCR3.[1][2] Its development has provided researchers with a valuable tool to probe the intricacies of CXCR3-mediated T-cell migration without the complexities and potential degradation issues associated with natural peptide ligands. This guide will provide the technical details necessary to effectively employ **VUF 11222** in both in vitro and in vivo studies of T-cell migration.

VUF 11222: A Profile

A clear understanding of the physicochemical properties of **VUF 11222** is essential for its proper handling and use in experimental settings.



Property	Value	Source	
Chemical Name	2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide	[2]	
Molecular Formula	C25H31BrIN		
Molecular Weight	552.33 g/mol		
Purity	≥98%		
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming.		
Storage	Store at -20°C.		
Agonist Activity	High affinity non-peptide CXCR3 agonist (pKi = 7.2).		

Mechanism of Action and Signaling Pathways

VUF 11222 exerts its effects by binding to and activating CXCR3. Structural studies have revealed that **VUF 11222**, a biaryl-type agonist, binds deep within the orthosteric binding pocket of the CXCR3 receptor, activating it in a distinct manner compared to its natural peptide ligands.[3]

Upon binding, **VUF 11222** is expected to initiate a cascade of intracellular signaling events characteristic of CXCR3 activation. While the precise signaling signature of **VUF 11222** has not been fully elucidated, studies on the closely related compound, VUF 10661, provide strong indications of the pathways involved.[4] These include both G protein-dependent and β -arrestin-mediated pathways, which are critical for T-cell chemotaxis.[5][6]

The anticipated signaling cascade following **VUF 11222** binding to CXCR3 on a T-cell is as follows:

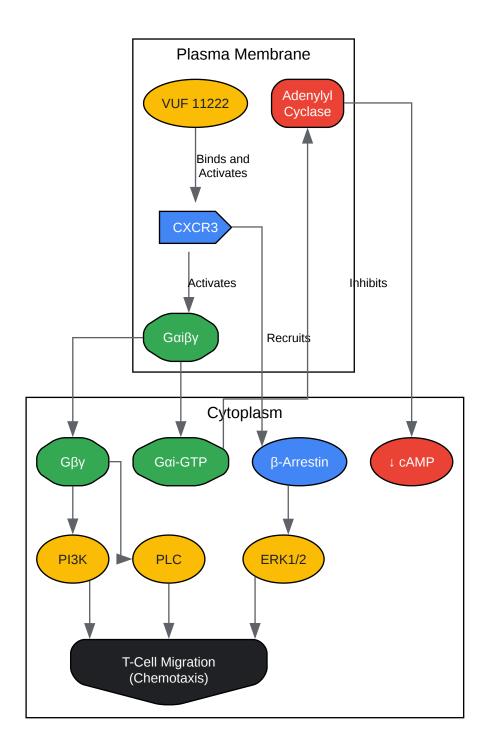




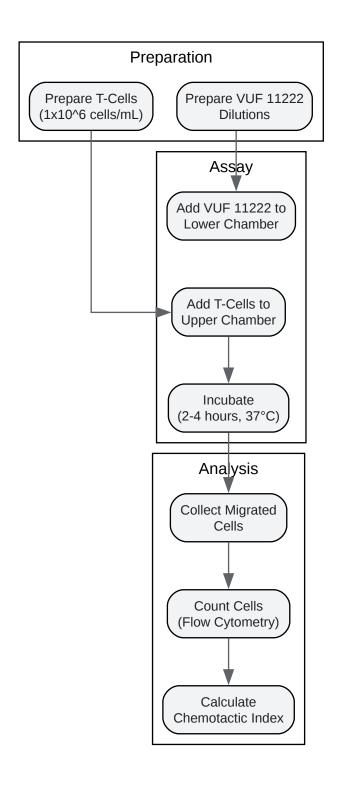


- G Protein Activation: VUF 11222 binding induces a conformational change in CXCR3, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.
 [4][7] This results in the dissociation of the Gαi subunit from the Gβy dimer.
- Downstream Gαi Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
- Gβy-Mediated Signaling: The Gβy dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are crucial for establishing cell polarity and motility.
- β-Arrestin Recruitment: Activated CXCR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin.[4] β-arrestin can act as a scaffold for other signaling molecules, such as kinases of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), and is also involved in receptor desensitization and internalization.[4] The recruitment of β-arrestin has been shown to be a key driver of chemokine-mediated T-cell migration.









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